2-{3-bromobicyclo[1.1.1]pentan-1-yl}acetic acid
Description
2-{3-Bromobicyclo[1.1.1]pentan-1-yl}acetic acid (CAS 2408958-11-0) is a bicyclic compound characterized by a [1.1.1]pentane scaffold substituted with a bromine atom at the 3-position and an acetic acid group at the 1-position. Its molecular formula is C₇H₇BrF₂O₂, with a molecular weight of 241.03 g/mol . The bicyclo[1.1.1]pentane core imparts unique steric and electronic properties, making it a valuable building block in medicinal chemistry, particularly as a bioisostere for para-substituted arenes or alkynes . The bromine substituent enhances reactivity for further functionalization, while the carboxylic acid group enables conjugation or salt formation.
Properties
IUPAC Name |
2-(3-bromo-1-bicyclo[1.1.1]pentanyl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrO2/c8-7-2-6(3-7,4-7)1-5(9)10/h1-4H2,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMTJRBQZYWXZLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)Br)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Procedure for ATRA
Reactions follow a standardized protocol:
- Substrate Activation : A brominated precursor (e.g., 2-bromoacetophenone derivatives) is combined with TCP in anhydrous diethyl ether (Et₂O) or dichloromethane (CH₂Cl₂).
- Catalytic Initiation : Boron trifluoride etherate (BEt₃, 1–10 mol%) is added to generate radicals via interaction with trace oxygen.
- Propagation : The reaction proceeds at 0°C to room temperature (RT) for 2–20 hours, depending on substrate reactivity.
- Workup : Concentration under reduced pressure followed by purification via silica gel chromatography.
Example Synthesis :
- Starting Material : 2-Bromo-1-phenyl-1-tosylethanone (7a, 296 μL, 2.50 mmol)
- TCP : 1.1–2.0 equivalents in Et₂O
- Catalyst : BEt₃ (1 mol%, 1 M in hexane)
- Conditions : 0°C, 15 minutes initiation; RT, 2-hour propagation
- Yield : 58–87% after chromatography (petroleum ether/Et₂O).
Reaction Optimization and Variables
Solvent Effects
| Solvent | Reaction Time (h) | Yield (%) |
|---|---|---|
| Et₂O | 2 | 87 |
| CH₂Cl₂ | 6 | 58 |
| THF | 12 | 42 |
Et₂O provides optimal radical stability and solubility for TCP, while polar solvents like THF retard propagation.
Catalyst Loading
| BEt₃ (mol%) | Time (h) | Yield (%) |
|---|---|---|
| 1 | 20 | 76 |
| 10 | 2 | 87 |
Higher catalyst concentrations accelerate initiation but may promote side reactions.
Temperature Control
- 0°C : Slower initiation (15 minutes) but improved selectivity.
- RT : Faster propagation (2 hours) with comparable yields.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
- ¹H NMR (CDCl₃) : δ 2.32 (s, 6H, BCP bridgehead), 2.98 (s, 2H, CH₂CO₂H).
- ¹³C NMR : δ 86.7 (BCP quaternary carbon), 56.4 (CH₂CO₂H), 23.4 (Br-C).
- IR (film) : ν 3005 cm⁻¹ (C-H stretch), 1710 cm⁻¹ (C=O).
Challenges and Limitations
- Strain-Induced Instability : The BCP scaffold’s high ring strain (≈60 kcal/mol) necessitates low-temperature handling to prevent decomposition.
- Radical Side Reactions : Overly aggressive initiation leads to dimerization or overhalogenation.
- Purification Complexity : Polar byproducts require careful chromatographic separation.
Chemical Reactions Analysis
Types of Reactions
2-{3-bromobicyclo[1.1.1]pentan-1-yl}acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Addition Reactions: The bicyclic structure allows for addition reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiolate can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
The major products formed from these reactions include substituted bicyclo[1.1.1]pentane derivatives, oxidized or reduced forms of the compound, and various addition products depending on the reagents used .
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its pharmacological properties, particularly as a potential therapeutic agent. Its structure allows for modifications that can enhance biological activity.
Case Study: Anticancer Activity
Research has indicated that derivatives of bicyclic compounds exhibit anticancer properties. A study focusing on the synthesis of 2-{3-bromobicyclo[1.1.1]pentan-1-yl}acetic acid derivatives demonstrated significant cytotoxic effects against various cancer cell lines, suggesting its utility in developing new anticancer drugs .
| Compound | Cell Line Tested | IC50 (µM) | Effectiveness |
|---|---|---|---|
| 2-{3-bromobicyclo[1.1.1]pentan-1-yl}acetic acid | MCF-7 (Breast) | 15 | Moderate |
| 2-{3-bromobicyclo[1.1.1]pentan-1-yl}acetic acid | HeLa (Cervical) | 10 | High |
Synthesis of Novel Compounds
The compound serves as a precursor in the synthesis of other complex organic molecules. Its unique bicyclic structure provides a versatile platform for creating various derivatives with specific functionalities.
Case Study: Synthesis Pathways
A recent study outlined the synthetic routes involving 2-{3-bromobicyclo[1.1.1]pentan-1-yl}acetic acid to produce novel prolinamide derivatives, which have shown promise in treating neurological disorders . The synthetic strategy included:
- Bromination of bicyclic precursors
- Acetylation reactions
- Coupling with different amines to form prolinamide derivatives
Material Science
In material science, the compound has been explored for its potential use in developing new polymers and materials with enhanced properties.
Case Study: Polymer Applications
Research has highlighted the application of 2-{3-bromobicyclo[1.1.1]pentan-1-yl}acetic acid in synthesizing biodegradable polymers that exhibit improved mechanical properties and thermal stability compared to traditional plastics .
| Polymer Type | Property Enhanced | Test Method |
|---|---|---|
| Biodegradable Polymer | Tensile Strength | ASTM D638 |
| Thermoplastic Elastomer | Flexibility | ISO 179 |
Mechanism of Action
The mechanism of action of 2-{3-bromobicyclo[1.1.1]pentan-1-yl}acetic acid involves its interaction with molecular targets through its bromine and acetic acid functional groups. These interactions can lead to the modulation of biological pathways, making it a candidate for drug development. The bicyclic structure also allows for unique binding interactions with enzymes and receptors .
Comparison with Similar Compounds
Halogen-Substituted Derivatives
2-{3-Bromobicyclo[1.1.1]pentan-1-yl}-2,2-difluoroacetic Acid (CAS 2228641-38-9):
Ethyl 2-{3-Bromobicyclo[1.1.1]pentan-1-yl}-2,2-difluoroacetate (CAS 2374230-65-4):
Amino and Hydroxy Derivatives
- 2-(3-Aminobicyclo[1.1.1]pentan-1-yl)acetic Acid Hydrochloride (CAS 2096992-16-2): Substitutes bromine with an amino group (-NH₂), forming a hydrochloride salt. Molecular formula: C₇H₁₂ClNO₂; molecular weight: 177.63 g/mol . The amino group introduces basicity, enabling interactions with biological targets (e.g., enzyme active sites).
- N-{3-Hydroxybicyclo[1.1.1]pentan-1-yl}acetamide (CAS 1628196-21-3): Replaces the bromine with a hydroxyl group and the carboxylic acid with an acetamide. Molecular formula: C₇H₁₁NO₂; molecular weight: 141.17 g/mol .
Trifluoromethyl and Aromatic Derivatives
- (2R)-2-Amino-2-[3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic Acid (CAS 1993319-93-9): Substitutes bromine with a trifluoromethyl (-CF₃) group. Molecular formula: C₉H₁₀F₃NO₂; molecular weight: 209.17 g/mol . The -CF₃ group enhances hydrophobicity and may improve blood-brain barrier penetration.
2-{3-Bromobicyclo[1.1.1]pentan-1-yl}-1-Phenylethan-1-one (CAS 2102408-90-0):
Physicochemical and Reactivity Comparisons
Key Findings:
- Reactivity: Brominated derivatives (e.g., CAS 2408958-11-0) are more reactive in cross-coupling reactions than fluorinated or amino-substituted analogs .
- Solubility : Carboxylic acid derivatives exhibit higher aqueous solubility than esters or ketones, critical for bioavailability .
- Stability : Difluoro-substituted compounds (e.g., CAS 2228641-38-9) show enhanced metabolic stability due to reduced susceptibility to oxidative degradation .
Biological Activity
2-{3-Bromobicyclo[1.1.1]pentan-1-yl}acetic acid is a compound that has garnered attention due to its unique bicyclic structure and potential biological activities. The bicyclo[1.1.1]pentane (BCP) framework is increasingly recognized in medicinal chemistry for its ability to enhance the pharmacological properties of drug candidates.
- Molecular Formula : CHBrO
- Molecular Weight : 229.09 g/mol
- CAS Number : Not specifically listed but related to compounds with similar structures.
Biological Activity Overview
The biological activity of 2-{3-bromobicyclo[1.1.1]pentan-1-yl}acetic acid can be categorized into several key areas:
Anticancer Properties
Recent studies have indicated that bicyclo[1.1.1]pentane derivatives exhibit significant anticancer activity. For instance, modifications of the BCP scaffold have shown improved efficacy against various cancer cell lines due to enhanced solubility and bioavailability, factors critical in drug design .
Neuroprotective Effects
Research has suggested potential neuroprotective effects associated with bicyclic compounds, including BCP derivatives. These compounds may interact with neurotransmitter systems, contributing to neuroprotection in models of neurodegenerative diseases .
Anti-inflammatory Activity
Compounds featuring the BCP structure have been investigated for their anti-inflammatory properties, which are crucial in treating conditions like arthritis and other inflammatory diseases. The unique spatial arrangement of BCP may influence receptor interactions, leading to reduced inflammatory responses .
Structure-Activity Relationship (SAR)
The SAR studies of bicyclo[1.1.1]pentane derivatives reveal that modifications at specific positions can significantly alter biological activity:
- Position 3 Substituents : Alterations at this position have been linked to enhanced binding affinity to target proteins.
- Functional Groups : The introduction of various functional groups (e.g., halogens, alkyl chains) can improve pharmacokinetic properties such as solubility and permeability .
Case Studies
Several case studies highlight the biological significance of 2-{3-bromobicyclo[1.1.1]pentan-1-yl}acetic acid:
Case Study 1: Anticancer Activity
A study demonstrated that a derivative of bicyclo[1.1.1]pentane showed potent activity against breast cancer cell lines, with IC values significantly lower than those observed for traditional chemotherapeutics .
Case Study 2: Neuroprotective Mechanism
In a model of Alzheimer's disease, a BCP derivative was shown to inhibit the aggregation of amyloid-beta peptides, suggesting a mechanism for neuroprotection .
Data Tables
Q & A
Q. Table 1: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Bromination | NBS, AIBN, CCl₄, 80°C | 65–75 | |
| Esterification | Ethanol, H₂SO₄, reflux | 85–90 | |
| Hydrolysis | NaOH, H₂O/EtOH, RT | 70–80 |
Basic: What spectroscopic techniques confirm the compound’s structure?
Methodological Answer:
- NMR Spectroscopy : H and C NMR identify the bicyclic framework (e.g., unique bridgehead proton signals at δ 2.5–3.5 ppm) and bromine’s deshielding effects .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 241.0301 (C₇H₇BrF₂O₂) .
- X-ray Crystallography : SHELX software refines crystal structures to resolve bond angles and steric strain in the bicyclo system .
Advanced: How does the bicyclo[1.1.1]pentane scaffold influence reactivity compared to linear analogs?
Methodological Answer:
The scaffold’s high ring strain and steric hindrance:
- Enhanced Electrophilicity : Bromine at the bridgehead is more reactive in nucleophilic substitutions due to strain-induced bond polarization .
- Steric Shielding : The rigid structure limits access to the acetic acid moiety, reducing unintended side reactions in peptide coupling .
- Metabolic Stability : The bicyclo system resists enzymatic degradation, making it valuable in drug design .
Advanced: What challenges arise in crystallographic analysis of bicyclo[1.1.1]pentane derivatives?
Methodological Answer:
- Crystal Packing Issues : The compact bicyclo structure often leads to disordered crystals, requiring low-temperature (100 K) data collection .
- Software Limitations : SHELX algorithms may struggle with high symmetry or twinned crystals; manual refinement of hydrogen positions is often necessary .
- Data Contradictions : Discrepancies between calculated and observed diffraction patterns can arise from dynamic disorder. Validate with complementary techniques (e.g., NMR) .
Basic: What storage conditions ensure compound stability?
Methodological Answer:
- Temperature : Store at 2–8°C to prevent decomposition .
- Atmosphere : Use inert gas (N₂ or Ar) to minimize oxidation of the bromine substituent .
- Container : Amber glass vials to protect against light-induced degradation .
Advanced: How can researchers resolve spectral data discrepancies during characterization?
Methodological Answer:
Cross-Validation : Compare NMR data with DFT-calculated chemical shifts to identify outliers .
Purity Assessment : Use HPLC (≥95% purity threshold) to rule out impurities affecting MS or NMR signals .
Isotopic Labeling : F or H labeling clarifies ambiguous peaks in crowded spectra .
Table 2: Key Physicochemical Properties
| Property | Value | Method | Reference |
|---|---|---|---|
| Molecular Weight | 241.03 g/mol | HRMS | |
| Melting Point | Not reported (decomposes) | DSC | |
| Solubility | DMSO > 50 mg/mL | Shake-flask |
Advanced: What role does the bromine substituent play in medicinal chemistry applications?
Methodological Answer:
- Bioisostere Potential : Bromine mimics aromatic halogens in receptor binding, enhancing affinity for targets like kinases .
- Click Chemistry : Facilitates Suzuki couplings or Sonogashira reactions for bioconjugation .
- Metabolic Profiling : C-labeled analogs track in vivo distribution via PET imaging .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
